molecular formula C15H16ClNO2S B1273242 Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- CAS No. 17798-15-1

Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl-

Cat. No.: B1273242
CAS No.: 17798-15-1
M. Wt: 309.8 g/mol
InChI Key: JCIHMVMXJDYETN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a 2-chloro-1-phenylethyl moiety, with an additional methyl group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- typically involves the reaction of 2-chloro-1-phenylethylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro group may also participate in hydrophobic interactions, enhancing the binding affinity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-: Lacks the methyl group at the para position.

    Benzenesulfonamide, N-(2-bromo-1-phenylethyl)-4-methyl-: Contains a bromo group instead of a chloro group.

    Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-ethyl-: Contains an ethyl group instead of a methyl group at the para position.

Uniqueness

The presence of the 4-methyl group in Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- can influence its chemical reactivity and binding affinity to molecular targets. This structural modification may enhance its potency and selectivity in certain applications compared to similar compounds.

Properties

IUPAC Name

N-(2-chloro-1-phenylethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-12-7-9-14(10-8-12)20(18,19)17-15(11-16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIHMVMXJDYETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382716
Record name Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17798-15-1
Record name Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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